molecular formula C12H5BrN2S2 B1380881 2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile CAS No. 704890-84-6

2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile

Cat. No.: B1380881
CAS No.: 704890-84-6
M. Wt: 321.2 g/mol
InChI Key: GZLRCTASJSGPHL-UHFFFAOYSA-N
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Description

2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile is an organic compound with the molecular formula C12H5BrN2S2. It is a derivative of bithiophene, a heterocyclic compound consisting of two thiophene rings. This compound is known for its applications in organic electronics, particularly in the development of organic semiconductors .

Preparation Methods

The synthesis of 2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile typically involves the following steps:

Chemical Reactions Analysis

2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile in organic electronics involves its ability to transport charge carriers (electrons and holes) efficiently. The compound’s conjugated structure allows for delocalization of electrons, facilitating charge transport. In organic semiconductors, it interacts with other materials to form active layers that contribute to the overall device performance .

Comparison with Similar Compounds

Similar compounds to 2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile include:

    5,5’-Dibromo-2,2’-bithiophene: Another bithiophene derivative with two bromine atoms, used in similar applications.

    2-Acetyl-5-bromothiophene: A related compound used as a starting material in the synthesis of bithiophene derivatives.

    5,5’-Dibromo-2,2’-bithiophene: Known for its use in the synthesis of organic semiconductors.

The uniqueness of 2-[(5’-Bromo-[2,2’-bithiophen]-5-yl)methylene]malononitrile lies in its specific structure, which imparts distinct electronic properties, making it particularly suitable for use in organic electronics.

Properties

IUPAC Name

2-[[5-(5-bromothiophen-2-yl)thiophen-2-yl]methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5BrN2S2/c13-12-4-3-11(17-12)10-2-1-9(16-10)5-8(6-14)7-15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLRCTASJSGPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)Br)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5BrN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704890-84-6
Record name 2-[(5'-Bromo-[2,2'-bithiophen]-5-yl)methylene]malononitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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